molecular formula C27H39NO4 B4998956 2,6-Di-tert-butyl-4-[(2,3-dimethoxyphenyl)(morpholin-4-yl)methyl]phenol

2,6-Di-tert-butyl-4-[(2,3-dimethoxyphenyl)(morpholin-4-yl)methyl]phenol

Cat. No.: B4998956
M. Wt: 441.6 g/mol
InChI Key: LYGZCJMJAKLHKI-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-[(2,3-dimethoxyphenyl)(morpholin-4-yl)methyl]phenol is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of bulky tert-butyl groups, a dimethoxyphenyl moiety, and a morpholine ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di-tert-butyl-4-[(2,3-dimethoxyphenyl)(morpholin-4-yl)methyl]phenol typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This step introduces the tert-butyl groups at the 2 and 6 positions of the phenol ring. Subsequently, the dimethoxyphenyl and morpholine moieties are introduced through nucleophilic substitution reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2,6-Di-tert-butyl-4-[(2,3-dimethoxyphenyl)(morpholin-4-yl)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,6-Di-tert-butyl-4-[(2,3-dimethoxyphenyl)(morpholin-4-yl)methyl]phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Di-tert-butyl-4-[(2,3-dimethoxyphenyl)(morpholin-4-yl)methyl]phenol primarily involves its antioxidant properties. The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. The bulky tert-butyl groups provide steric hindrance, enhancing the compound’s stability and effectiveness as an antioxidant .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Di-tert-butyl-4-[(2,3-dimethoxyphenyl)(morpholin-4-yl)methyl]phenol stands out due to the presence of the dimethoxyphenyl and morpholine moieties, which impart unique chemical and biological properties.

Properties

IUPAC Name

2,6-ditert-butyl-4-[(2,3-dimethoxyphenyl)-morpholin-4-ylmethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39NO4/c1-26(2,3)20-16-18(17-21(24(20)29)27(4,5)6)23(28-12-14-32-15-13-28)19-10-9-11-22(30-7)25(19)31-8/h9-11,16-17,23,29H,12-15H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGZCJMJAKLHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=C(C(=CC=C2)OC)OC)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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